N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Descripción
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-7-5-14(12-16(17)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-18-19(13-15)28-11-10-27-18/h5-8,12-13,21H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYEFYACFEJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Chlorosulfonation of 2,3-Dihydrobenzo[b]Dioxine
The dihydrobenzo[b]dioxine scaffold is subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Reaction Conditions
- Solvent: Dichloromethane (DCM) at 0–5°C
- Reagents: 1.2 equiv. ClSO₃H added dropwise
- Reaction Time: 4–6 hours
- Workup: Quenching with ice-water, extraction with DCM, and drying over Na₂SO₄
Purification
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid.
Synthesis of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline
Formation of the 2-Oxopiperidinyl Moiety
2-Oxopiperidine is synthesized via cyclization of δ-aminovaleric acid under acidic conditions.
Reaction Conditions
- Catalyst: Concentrated HCl (2.0 equiv.)
- Temperature: Reflux at 110°C for 8 hours
- Workup: Neutralization with NaOH, extraction with ethyl acetate
Introduction of the Methoxy Group
4-Hydroxy-3-nitroaniline is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Base: 2.5 equiv. K₂CO₃
- Temperature: 60°C for 6 hours
- Workup: Filtration and solvent evaporation
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.
Reaction Conditions
- Solvent: Ethanol
- Pressure: 1 atm H₂
- Time: 12 hours
- Workup: Filtration and solvent removal
Coupling of Intermediates to Form the Sulfonamide
Sulfonamide Bond Formation
The sulfonyl chloride is reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in the presence of a base.
Reaction Conditions
- Solvent: Pyridine or DCM
- Base: Triethylamine (TEA, 2.0 equiv.)
- Temperature: Room temperature (25°C) for 12 hours
- Workup: Extraction with DCM, washing with HCl (1M), and drying
Purification
The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from methanol.
Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
Table 2: Optimization of Coupling Reaction
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, DMF | Pyridine | 68 |
| Base | TEA, NaOH, NaHCO₃ | TEA | 68 |
| Temperature (°C) | 0–50 | 25 | 68 |
| Time (hours) | 6–24 | 12 | 68 |
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparación Con Compuestos Similares
Structural Features and Substituents
Key Differentiators
- Oxopiperidine vs. Piperazine () : The oxopiperidine in the target compound provides a rigid, hydrogen-bonding motif compared to the flexible, basic piperazine, altering target engagement.
- Sulfonamide vs. Carboxamide () : Sulfonamide’s stronger acidity and hydrogen-bonding capacity may improve target affinity over carboxamide.
- Spirocyclic vs. Linear () : Spiro-annulated derivatives (e.g., 5f) offer steric constraints that could reduce off-target effects.
Actividad Biológica
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a methoxy group, an oxopiperidine ring, and a sulfonamide moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 352 Da.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352 Da |
| LogP | 3.11 |
| Polar Surface Area (Å) | 59 |
| Hydrogen Bond Acceptors Count | 3 |
| Hydrogen Bond Donors Count | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxopiperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Methoxy Group : Methylation reactions using reagents such as methyl iodide.
- Formation of the Sulfonamide Moiety : Acylation reactions with sulfonyl chlorides.
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant antimicrobial properties . For instance, studies have shown that derivatives containing the oxopiperidine structure demonstrate effective antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For example:
- Compounds derived from oxadiazole structures have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values significantly lower than standard treatments like 5-Fluorouracil .
| Compound | Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|---|
| Compound 3a | MCF-7 | 24.74 | 5-Fluorouracil |
| Compound 13 | MCF-7 | 5.12 | Tamoxifen |
The mechanism by which N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.
Case Studies
A comprehensive study conducted by Alam et al. synthesized various derivatives containing the oxopiperidine moiety and evaluated their biological activities. The results indicated several compounds with significant anticancer activity and low toxicity profiles compared to established chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
